molecular formula C17H20N2O2S B2508545 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2309554-65-0

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2508545
CAS RN: 2309554-65-0
M. Wt: 316.42
InChI Key: LMJYRFGVMBHVLY-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Materials and Optical Probes

The unique structure of this compound, with its fused thieno[3,2-c]pyridine and furan moieties, makes it an excellent candidate for designing fluorescent materials. Researchers have investigated its photophysical properties, including electronic absorption and emission spectra in various solvents. These studies provide insights into its solvatochromic behavior, such as extinction coefficients, oscillator strengths, transition dipole moments, Stokes shifts, fluorescence quantum yields, and photochemical quantum yields . The compound’s fluorescence properties could be harnessed for optical probes, sensors, and imaging applications.

Organic Electronics and Light-Emitting Diodes (OLEDs)

Long pi bond conjugated systems are crucial for organic electronics. The D-π-A chromophore in this compound, resulting from the donor (D) and acceptor (A) groups, contributes to its fluorescence. Leveraging these properties, researchers have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. By incorporating it into OLED structures, it may enhance light emission efficiency and color purity .

Renewable Fuels and Bioenergy

The furan ring in the compound resembles 2,5-dimethylfuran (DMF), a biofuel precursor. DMF has garnered attention as a next-generation transport fuel for internal combustion engines due to its favorable physicochemical properties . While the compound’s structure is more complex, it shares similarities with DMF. Researchers could explore its potential as a renewable fuel or bioenergy feedstock.

Green Chemistry and Industrial Processes

Efficient production methods are essential for sustainable chemistry. Researchers have developed an integrated process to produce 2,5-dimethylfuran from biomass-derived feedstocks, emphasizing environmental favorability and unprecedented efficiency . Considering the compound’s structural resemblance to DMF, it might contribute to greener chemical processes or industrial applications.

Host-Guest Chemistry and Selective Separation

In a fascinating study, single crystal X-ray diffraction revealed that specific host-guest complexes involving 2,5-dimethylfuran (DMeF) could lead to selective separation . The compound’s structural features may enable similar applications in host-guest chemistry, such as molecular recognition and separation processes.

Other Potential Applications

While the above fields highlight key areas, this compound’s versatility may extend to other domains. Researchers could explore its use in drug delivery, catalysis, or materials science. Further investigations are warranted to uncover additional applications.

properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-14(10-19)18-5-3-16-13(8-18)4-6-22-16/h4,6-7,14H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJYRFGVMBHVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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